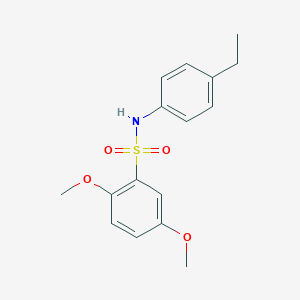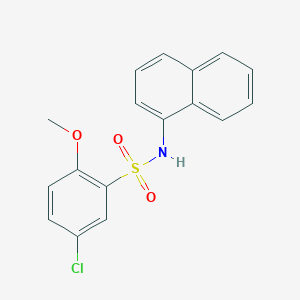![molecular formula C23H12N2O7 B229229 4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid](/img/structure/B229229.png)
4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TBOA and is a potent inhibitor of glutamate transporters, which are important for regulating the levels of glutamate in the brain. In
作用機序
TBOA is a potent inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). EAAT2 is the primary glutamate transporter in the brain and is responsible for removing the majority of glutamate from the synaptic cleft. By inhibiting EAAT2, TBOA increases the levels of glutamate in the synaptic cleft, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBOA are complex and depend on the dose and duration of treatment. In general, TBOA has been shown to increase the levels of extracellular glutamate in the brain, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to alter the expression of glutamate receptors and other proteins involved in glutamate signaling.
実験室実験の利点と制限
One of the main advantages of TBOA is its potency as an inhibitor of glutamate transporters. This makes it a useful tool for studying the role of glutamate transporters in the brain. However, TBOA has some limitations for lab experiments. It is highly toxic and must be used with caution. Additionally, TBOA has a short half-life and must be administered continuously to maintain its inhibitory effects.
将来の方向性
There are many potential future directions for research on TBOA. One area of interest is the development of more selective inhibitors of glutamate transporters, which could be used to study the role of specific transporters in the brain. Another area of interest is the use of TBOA as a tool to study the role of glutamate transporters in disease states, such as Alzheimer's disease and epilepsy. Finally, TBOA could be used as a starting point for the development of new drugs for the treatment of neurological disorders.
合成法
The synthesis of TBOA involves the reaction of 5-nitrosalicylic acid with phthalic anhydride in the presence of a catalyst. This reaction yields the intermediate compound 5-nitrosalicylic acid phthalic anhydride diester, which is then reacted with 2,2'-biindoline-5,5'-dione to produce TBOA. This synthesis method has been optimized to yield high purity TBOA with a high yield.
科学的研究の応用
TBOA has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where TBOA has been used as a tool to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many important processes, including learning and memory. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is important for preventing excitotoxicity.
特性
分子式 |
C23H12N2O7 |
|---|---|
分子量 |
428.3 g/mol |
IUPAC名 |
4-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]oxybenzoic acid |
InChI |
InChI=1S/C23H12N2O7/c26-19-15-3-1-2-4-16(15)20(27)24(19)25-21(28)17-10-9-14(11-18(17)22(25)29)32-13-7-5-12(6-8-13)23(30)31/h1-11H,(H,30,31) |
InChIキー |
MZEJKMRRMPMIPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)









